molecular formula C23H21N3O6 B2529389 Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-93-9

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2529389
CAS No.: 899992-93-9
M. Wt: 435.436
InChI Key: LSIJWPVCLFMKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including pyridazines, quinazolines, and pyrazoles, have been extensively studied for their potential applications, including antimicrobial activities. For instance, the synthesis of new quinazolines as potential antimicrobial agents emphasizes the relevance of complex heterocyclic synthesis in discovering new therapeutic agents. Similar methodologies may apply to the synthesis of Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, indicating its potential in medicinal chemistry research (Desai, Shihora, & Moradia, 2007).

Herbicidal and Antiviral Activities

Compounds with pyridazine derivatives have been explored for their herbicidal and antiviral activities. For example, research on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal activities, suggesting that structurally similar compounds, like the one , could have utility in agricultural chemistry or as antiviral agents (Xu et al., 2008).

Antimicrobial and Biological Activities

The exploration of novel synthetic pathways to create heterocyclic compounds has led to the identification of substances with promising antimicrobial and biological activities. Research into the synthesis and biological activities of pyridazine derivatives, for example, underscores the potential pharmaceutical applications of these compounds in treating microbial infections (Seada, Fawzy, Jahine, El-Megid, & Saad, 1989).

Antioxidant Properties

Compounds derived from pyrimidine, such as certain mercapto- and aminopyrimidine derivatives, have been evaluated for their potential antimicrobial agents, hinting at the broader applicability of nitrogen-containing heterocycles in developing antioxidants and therapeutic agents. This suggests that this compound could also possess antioxidant properties, which could be beneficial in various medical and chemical applications (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .

Properties

IUPAC Name

ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-3-31-23(30)22-19(13-21(29)26(25-22)18-7-5-4-6-8-18)32-14-20(28)24-17-11-9-16(10-12-17)15(2)27/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJWPVCLFMKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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